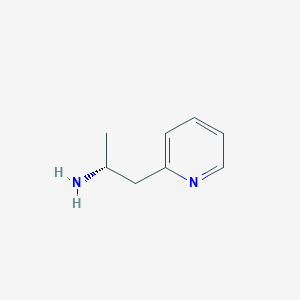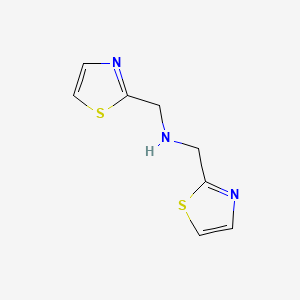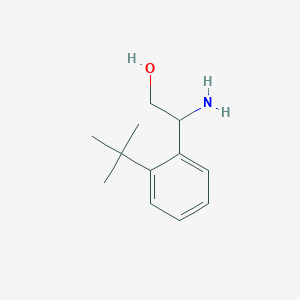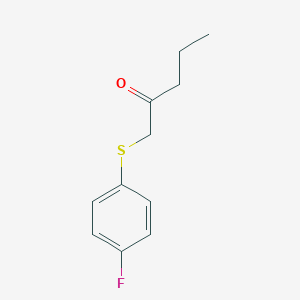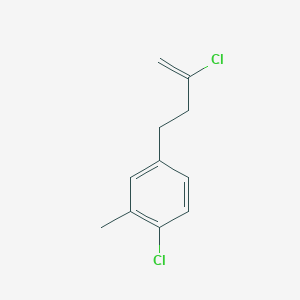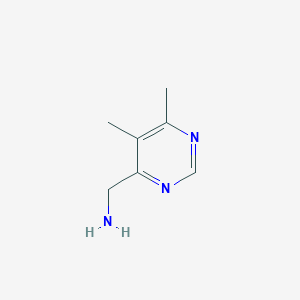![molecular formula C9H15N3 B13529685 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole](/img/structure/B13529685.png)
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole typically involves the construction of the imidazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 1-methylimidazole with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-pyrazole: This compound has a pyrazole ring instead of an imidazole ring and may exhibit different chemical and biological properties.
1-methyl-5-(3-pyridinyl)-2-pyrrolidinone: This compound features a pyridinyl group and a pyrrolidinone ring, offering a different set of reactivity and applications.
Uniqueness
1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is unique due to its specific combination of the imidazole and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-methyl-5-(pyrrolidin-3-ylmethyl)imidazole |
InChI |
InChI=1S/C9H15N3/c1-12-7-11-6-9(12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3 |
InChI Key |
COIPSIGBENXWIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)




